molecular formula C22H18N6O B1665297 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole CAS No. 374886-51-8

4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Katalognummer: B1665297
CAS-Nummer: 374886-51-8
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: FQGLDGKVKDPVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASP 2535 is a synthetic organic compound known for its potent and selective inhibition of glycine transporter-1 (GlyT1). This compound is orally bioavailable, brain permeable, and centrally active. It has shown promise in improving cognitive impairment in animal models of schizophrenia and Alzheimer’s disease .

Vorbereitungsmethoden

Die chemische Bezeichnung von ASP 2535 lautet 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazol. Der Syntheseweg umfasst die Bildung des Triazolrings und die anschließende Anbindung des Benzoxadiazol-Restes. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

ASP 2535 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Overview

The compound 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole , also known as ASP 2535, has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of glycine transporters. This article explores its scientific research applications, mechanisms of action, and notable case studies.

Neuroscience

ASP 2535 has been investigated for its neuroprotective effects and potential cognitive enhancement properties. Studies have demonstrated that it can attenuate deficits in working memory and visual learning induced by pharmacological agents like MK 801 and PCP in animal models. This positions it as a candidate for further research into treatments for cognitive impairments associated with conditions such as schizophrenia and Alzheimer's disease .

Pharmacology

The compound's ability to selectively inhibit GlyT1 suggests its utility in pharmacological studies aimed at understanding the role of glycine in synaptic transmission and plasticity. Its impact on neurotransmitter dynamics makes it a candidate for exploring therapeutic interventions in mood disorders and schizophrenia .

Drug Development

ASP 2535 serves as a lead compound for the synthesis of novel glycine transporter inhibitors. Its structure can be modified to enhance efficacy or selectivity, offering pathways to develop new medications targeting glycinergic systems .

Case Study 1: Cognitive Enhancement

A study published in Oncotarget demonstrated that ASP 2535 significantly improved cognitive performance in mice subjected to stress-induced memory deficits. The results indicated that treatment with this compound could reverse impairments caused by NMDA receptor antagonism, highlighting its potential as a cognitive enhancer .

Case Study 2: Neuroprotective Effects

Research highlighted in Journal of Biomedical Science showed that ASP 2535 exhibited neuroprotective effects against apoptosis and tau hyperphosphorylation in Alzheimer's disease models. These findings suggest that the compound may play a role in mitigating neurodegenerative processes .

Comparative Analysis Table

Application AreaMechanismNotable Findings
NeuroscienceGlyT1 inhibitionAttenuates working memory deficits
PharmacologySelective transporter actionPotential treatment for mood disorders
Drug DevelopmentLead compound for inhibitorsPathway for novel therapeutic agents

Wirkmechanismus

ASP 2535 exerts its effects by inhibiting glycine transporter-1 (GlyT1). This inhibition increases the availability of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor function. The compound exhibits 50-fold selectivity for GlyT1 over glycine transporter-2 (GlyT2), making it highly specific in its action .

Vergleich Mit ähnlichen Verbindungen

ASP 2535 wird mit anderen Glycintransporter-Inhibitoren verglichen, wie zum Beispiel:

Biologische Aktivität

The compound 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole , also known as ASP2535, is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising a triazole ring and a benzoxadiazole moiety. Its chemical formula is C₁₈H₁₈N₄O₂, and it has a CAS number of 374886-51-8. The unique arrangement of heterocycles contributes to its biological properties.

ASP2535 acts primarily as a glycine transporter-1 (GlyT1) inhibitor . By inhibiting GlyT1, it increases the availability of glycine in the synaptic cleft, which can enhance neurotransmission and has implications in treating various neurological disorders such as schizophrenia and depression .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. ASP2535 has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on ASP2535's antimicrobial activity remains limited, its structural similarity suggests potential effectiveness.

Anticonvulsant Activity

Preliminary studies suggest that triazole derivatives may possess anticonvulsant properties. In models of induced seizures, compounds with similar structural features have shown promising results in reducing seizure frequency and severity . ASP2535's influence on neurotransmitter modulation could contribute to such effects.

Neuroprotective Effects

Given its role as a GlyT1 inhibitor, ASP2535 may offer neuroprotective benefits. Increased glycine levels can enhance NMDA receptor function, which is critical for synaptic plasticity and memory formation. This mechanism positions ASP2535 as a candidate for further research in neurodegenerative diseases .

Case Studies

  • Study on GlyT1 Inhibition : A study conducted on ASP2535 demonstrated significant improvements in cognitive functions in animal models by enhancing synaptic transmission through glycine modulation .
  • Antimicrobial Efficacy : In comparative studies with other triazole derivatives, ASP2535 exhibited similar trends in antimicrobial activity but requires further investigation to establish definitive MIC values .

Data Tables

Activity Type Observed Effects Reference
GlyT1 InhibitionEnhanced neurotransmission
Antimicrobial ActivityMIC against Staphylococcus aureus: 3.12 - 12.5 μg/mL
Anticonvulsant ActivityPotential reduction in seizure frequency

Eigenschaften

IUPAC Name

4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLDGKVKDPVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374886-51-8
Record name ASP-2535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-2535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 2
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 3
Reactant of Route 3
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 4
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 5
Reactant of Route 5
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Reactant of Route 6
Reactant of Route 6
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.